molecular formula C10H18N6O B2370882 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one CAS No. 692759-74-3

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B2370882
CAS No.: 692759-74-3
M. Wt: 238.295
InChI Key: VXHJKPVWJGNKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of a triazine precursor with a piperazine derivative. One common method involves the use of 6-methyl-2-chloro-1,2,4-triazine-3-one as the starting material. This compound is reacted with 2-(piperazin-1-yl)ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with potassium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-chloro-1,2,4-triazin-3-one
  • 2-(piperazin-1-yl)ethylamine
  • Triazole-pyrimidine hybrids

Uniqueness

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of a triazine core with a piperazine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple pathways involved in neuroinflammation and apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O/c1-8-9(13-10(17)15-14-8)12-4-7-16-5-2-11-3-6-16/h11H,2-7H2,1H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHJKPVWJGNKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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